molecular formula C11H17ClSi B11887333 Chlorodimethyl(4-methylphenethyl)silane

Chlorodimethyl(4-methylphenethyl)silane

Cat. No.: B11887333
M. Wt: 212.79 g/mol
InChI Key: ACUDXPNRJSJAAZ-UHFFFAOYSA-N
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Description

Chlorodimethyl(4-methylphenethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to two methyl groups, a chlorine atom, and a 4-methylphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorodimethyl(4-methylphenethyl)silane typically involves the reaction of 4-methylphenethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chlorodimethylsilane. The general reaction scheme is as follows:

4-methylphenethylmagnesium bromide+chlorodimethylsilaneThis compound+MgBrCl\text{4-methylphenethylmagnesium bromide} + \text{chlorodimethylsilane} \rightarrow \text{this compound} + \text{MgBrCl} 4-methylphenethylmagnesium bromide+chlorodimethylsilane→this compound+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlorodimethyl(4-methylphenethyl)silane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.

    Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like tetrahydrofuran.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

Major Products

    Nucleophilic Substitution: Produces various silane derivatives depending on the nucleophile used.

    Oxidation: Forms silanols or siloxanes.

    Reduction: Results in different silane compounds with altered substituents.

Scientific Research Applications

Chlorodimethyl(4-methylphenethyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.

    Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.

Mechanism of Action

The mechanism of action of chlorodimethyl(4-methylphenethyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon-carbon bonds in the compound are highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.

Comparison with Similar Compounds

Chlorodimethyl(4-methylphenethyl)silane can be compared with other similar organosilicon compounds, such as:

    Chlorodimethylsilane: Lacks the 4-methylphenethyl group, making it less versatile in certain applications.

    Trimethylchlorosilane: Contains three methyl groups instead of the 4-methylphenethyl group, resulting in different reactivity and applications.

    Dichlorodimethylsilane: Has two chlorine atoms, which makes it more reactive but less selective in certain reactions.

This compound is unique due to the presence of the 4-methylphenethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C11H17ClSi

Molecular Weight

212.79 g/mol

IUPAC Name

chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane

InChI

InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3

InChI Key

ACUDXPNRJSJAAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC[Si](C)(C)Cl

Origin of Product

United States

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